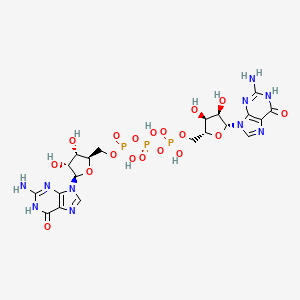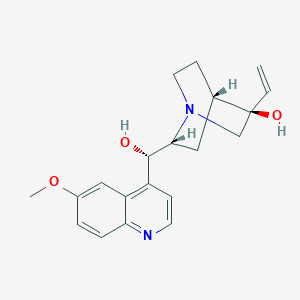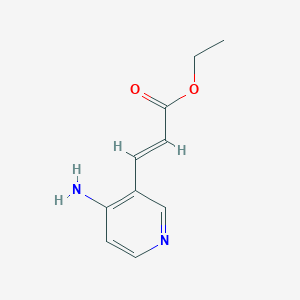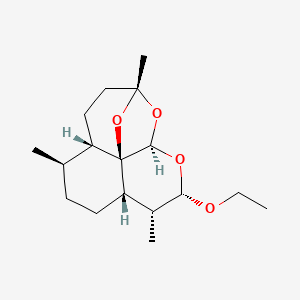
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT is a peptide hormone involved in the stress response. It is a 41-amino-acid peptide that plays a crucial role in modulating endocrine, autonomic, and behavioral activities to orchestrate the body’s response to acute and chronic stressful stimuli, thereby maintaining homeostasis . This compound is part of the corticotropin-releasing factor family, which includes several related peptides and receptors that regulate various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反応の分析
Types of Reactions
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand peptide synthesis and modification.
Biology: Investigated for its role in the stress response and its effects on various physiological processes.
Medicine: Explored as a potential therapeutic target for stress-related disorders, such as anxiety and depression.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides
作用機序
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT exerts its effects by binding to corticotropin-releasing factor receptors (CRF receptors) on target cells. This binding activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary. ACTH then stimulates the secretion of glucocorticoids from the adrenal glands, which are essential for stress coping and homeostasis . The compound also acts as a neurotransmitter in various brain regions, modulating synaptic transmission and influencing behavior .
類似化合物との比較
Similar Compounds
Corticotropin-Releasing Factor (CRF): A related peptide that also activates the HPA axis and modulates stress responses.
Urocortin 1, 2, and 3: Peptides that belong to the same family and have similar functions but differ in their receptor affinities and physiological effects.
Uniqueness
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT is unique in its specific sequence and structure, which allows it to interact with its receptors and binding proteins in a distinct manner. This specificity is crucial for its precise role in regulating the stress response and maintaining homeostasis .
特性
CAS番号 |
100513-58-4 |
|---|---|
分子式 |
C217H353N61O65S2 |
分子量 |
4920.62 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)
![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140851.png)



